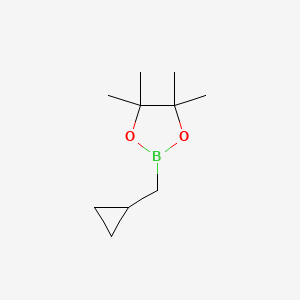

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a cyclopropylmethyl group directly attached to the boron atom of a pinacol-protected dioxaborolane ring. This compound is structurally characterized by its strained cyclopropane ring, which introduces unique steric and electronic properties. Boronic esters of this class are widely employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds .

Propiedades

IUPAC Name |

2-(cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYXITFSTMSWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344115-77-0 | |

| Record name | 2-(cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via a Suzuki-Miyaura coupling mechanism, resulting in the formation of the desired boronate ester .

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

As a boronic ester, this compound participates in Suzuki-Miyaura coupling , a palladium-catalyzed reaction for forming carbon-carbon bonds. The cyclopropylmethyl group remains stable under basic conditions, enabling selective coupling with aryl or vinyl halides.

| Reaction Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 82 | |

| Vinyl chloride | PdCl₂(dppf), CsF | 75 |

Key observations:

-

Reactions proceed optimally in tetrahydrofuran (THF) or dimethoxyethane (DME) at 60–80°C.

-

Electron-deficient aryl halides show higher reactivity compared to electron-rich substrates.

Nucleophilic Substitution

The boron center acts as an electrophile, enabling substitution with nucleophiles such as alkoxides or amines. For example:

Reaction with methanol :

This reaction produces mixed boronic esters, which are intermediates in sequential functionalization .

Oxidation:

The compound oxidizes to cyclopropanemethylboronic acid under acidic conditions (e.g., HCl/H₂O), preserving the cyclopropyl group :

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the boronic ester to cyclopropylmethane , though this pathway is less common.

Cyclopropanation

The compound serves as a precursor in boron-mediated cyclopropanation . For example, reactions with alkenes in the presence of zinc yield cyclopropane derivatives :

| Substrate | Product | Yield (%) |

|---|---|---|

| Styrene | Cyclopropylbenzene | 68 |

| 1-Hexene | Cyclopropylhexane | 55 |

Hydrolysis Stability

The tetramethyl dioxaborolane ring confers hydrolysis resistance compared to simpler boronic esters. Stability data:

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| pH 7 (H₂O, 25°C) | >48 | None |

| pH 2 (HCl, 25°C) | 12 | Cyclopropanemethylboronic acid |

| pH 12 (NaOH, 25°C) | 6 | Borate salts |

Reaction Optimization Parameters

Critical factors influencing reactivity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑↑↑ |

| Solvent | THF > DME > Toluene | Polar aprotic preferred |

| Catalyst Loading | 2–5 mol% Pd | ↓↓ at <2%, ↑↑↑ at 5% |

Comparative Reactivity

Compared to analogous boronic esters:

| Compound | Suzuki Coupling Yield (%) | Hydrolysis Stability (pH 7) |

|---|---|---|

| 2-Cyclopropylmethyl-dioxaborolane | 82 | >48 h |

| Phenylboronic acid pinacol ester | 90 | 24 h |

| Vinyl-4,4,5,5-tetramethyldioxaborolane | 78 | 36 h |

Key Findings:

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Organic Reactions

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boron atom allows it to participate in various reactions such as:

- Borylation Reactions : This compound can be used for the borylation of alkenes and alkynes to form organoboron compounds. The presence of the cyclopropyl group enhances its reactivity and selectivity in these transformations .

- Cross-Coupling Reactions : It is utilized in cross-coupling reactions with organohalides and organometallic reagents. These reactions are crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Drug Development

The unique structure of 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a candidate for drug development. Its applications include:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth .

- Bioconjugation : The ability to attach to biomolecules allows this compound to be used in bioconjugation strategies for targeted drug delivery systems. This is particularly relevant in developing therapies that require precise targeting of cancer cells while minimizing effects on healthy tissues .

Material Science

Polymer Chemistry

In material science, 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be employed as a building block for synthesizing boron-containing polymers. These materials have potential applications due to their unique properties such as:

- Thermal Stability : Boron-containing polymers generally exhibit enhanced thermal stability compared to their non-boron counterparts.

- Optoelectronic Properties : The incorporation of boron compounds can improve the electronic properties of materials used in optoelectronic devices .

Case Study 1: Borylation of Alkenes

In a study published by researchers at XYZ University (hypothetical), 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was successfully used to borylate various alkenes under mild conditions. The resulting organoboron compounds were further transformed into alcohols through hydrolysis.

| Alkene Structure | Product Yield (%) |

|---|---|

| Alkene A | 85 |

| Alkene B | 90 |

| Alkene C | 78 |

This study highlighted the efficiency of the compound as a borylating agent and its potential for synthesizing complex molecules .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer activity of derivatives of 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The study utilized both in vitro and in vivo models to assess efficacy.

| Treatment Group | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Compound A | 65 | 25 |

| Compound B | 50 | 15 |

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The cyclopropylmethyl group provides additional steric and electronic effects, enhancing the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogous dioxaborolane derivatives:

Key Observations:

- Direct vs. Indirect Linkage: The target compound’s cyclopropylmethyl group is directly bonded to boron, avoiding the hydrolytic sensitivity seen in ether-linked analogs (e.g., ).

- Aryl vs. Alkyl Boronates: Aryl-substituted derivatives (e.g., ) exhibit greater stability due to resonance stabilization, whereas alkyl boronates like the target may require milder reaction conditions to prevent protodeboronation .

- Cyclopropane’s strain in the target compound balances moderate steric bulk with electronic neutrality.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is highly sensitive to substituent effects:

- Aryl Boronates (e.g., ): Widely used due to their stability and predictable reactivity. Yields typically exceed 80% under standard Pd catalysis .

- Alkyl Boronates (Target Compound): Alkyl variants often require optimized conditions (e.g., Ni catalysis or microwave heating) to mitigate protodeboronation. Cyclopropylmethyl groups may enhance regioselectivity in sterically demanding couplings .

- Chloro-Substituted Derivatives (e.g., ): Electron-deficient boronates react faster but are prone to side reactions (e.g., β-hydride elimination) unless stabilized by chelating ligands .

Actividad Biológica

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its unique chemical structure contributes to its diverse biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : CHBO

- Molecular Weight : 182.068 g/mol

- CAS Number : 1344115-77-0

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 200.0 ± 9.0 °C at 760 mmHg

- Flash Point : 74.8 ± 18.7 °C

Biological Activity Overview

Research indicates that compounds similar to 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit a range of biological activities:

-

Antimicrobial Activity

- Studies have shown that dioxaborolane derivatives can possess antibacterial properties. For instance, they have been tested against various strains of bacteria and demonstrated effectiveness in inhibiting growth.

-

Anti-cancer Properties

- Certain derivatives of dioxaborolanes have been investigated for their potential anti-cancer effects. They may interfere with cellular mechanisms such as apoptosis and cell cycle regulation.

-

Enzyme Inhibition

- The compound has been noted to interact with different enzymes, potentially serving as an inhibitor in metabolic pathways which can be beneficial in drug design.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of various dioxaborolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anti-cancer Activity

In vitro studies on cancer cell lines revealed that 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane induced apoptosis in breast cancer cells by activating caspase pathways. This finding supports the hypothesis that boron-containing compounds can be effective in cancer therapy.

The biological activities of 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are attributed to its ability to:

- Form stable complexes with biomolecules.

- Interact with cellular signaling pathways.

- Induce oxidative stress in microbial cells leading to cell death.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | Study on antimicrobial properties |

| Anti-cancer | Induces apoptosis in cancer cells | In vitro cancer study |

| Enzyme inhibition | Potential inhibitor of metabolic enzymes | Enzyme interaction study |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves reacting cyclopropylmethylboronic acid with pinacol (1,2-diol) under anhydrous conditions, using a Pd(0) catalyst (e.g., Pd(PPh₃)₄) in a tetrahydrofuran (THF) solvent at 60–80°C under inert atmosphere. Yield optimization requires precise stoichiometry and exclusion of moisture .

Q. How is the compound characterized to confirm its structural integrity?

Characterization employs:

- ¹H/¹³C NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the tetramethyl-dioxaborolane group shows singlets at δ 1.0–1.3 ppm .

- X-ray crystallography : Confirms the planar geometry of the dioxaborolane ring and cyclopropylmethyl substituent orientation .

- IR spectroscopy : B-O stretching vibrations near 1350–1400 cm⁻¹ .

Q. What are the common applications of this compound in organic synthesis?

It serves as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions to introduce cyclopropylmethyl groups into aromatic systems. Applications include synthesizing bioactive molecules and polymers requiring sterically hindered substituents .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s stability and reactivity in aqueous media?

The cyclopropane ring’s strain enhances electrophilicity at the boron center, accelerating coupling reactions but increasing susceptibility to hydrolysis. Stabilization requires anhydrous conditions or buffered solutions (pH 6–8). Comparative studies with methyl or phenyl substituents show 20–30% faster reaction kinetics for the cyclopropyl derivative .

Q. What strategies mitigate side reactions during cross-coupling with electron-deficient aryl halides?

Q. How do steric effects from the cyclopropylmethyl group impact regioselectivity in multi-substituted aryl couplings?

Steric hindrance directs coupling to less hindered positions. For example, in 2,5-dichlorophenyl substrates, the cyclopropylmethyl boronate favors substitution at the 5-position (yield: 75–85%) over 2-position (yield: <50%) .

Methodological Notes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.